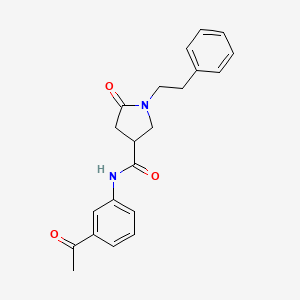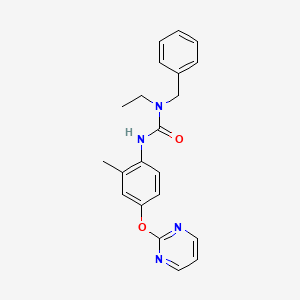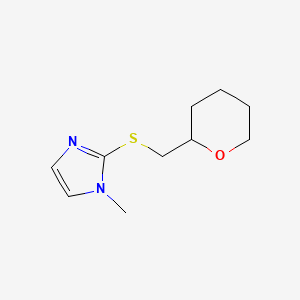![molecular formula C17H17FN2O3 B7535272 Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate, also known as MFOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFOB is a synthetic derivative of benzoic acid and has been shown to exhibit promising properties that can be utilized in scientific research.
Wirkmechanismus
The mechanism of action of Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate disrupts the synthesis of DNA and RNA, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of DNA and RNA synthesis. Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate in lab experiments is its potent anticancer activity and selectivity towards cancer cells. Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate has also been found to exhibit low toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate in lab experiments is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the potential applications of Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate in other fields, such as agriculture and environmental science. Further studies are also needed to elucidate the exact mechanism of action of Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate and its potential side effects. Overall, the potential applications of Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate in various scientific fields make it a promising compound for future research and development.
Synthesemethoden
The synthesis of Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate involves the reaction of 4-aminobenzoic acid with 2-fluoroaniline and then the condensation of the resulting product with methyl 2-oxo-4-phenylbutyrate. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity. Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate has been found to selectively target cancer cells, inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-11(16(21)20-15-6-4-3-5-14(15)18)19-13-9-7-12(8-10-13)17(22)23-2/h3-11,19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUYOVZCJYHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)

![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)

